tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate

Description

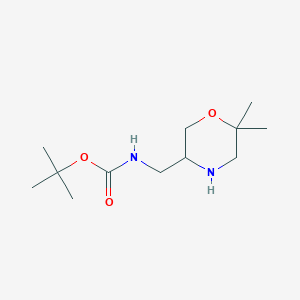

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate is a carbamate-protected amine featuring a morpholine ring substituted with two methyl groups at the 6-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent unwanted reactivity during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-[(6,6-dimethylmorpholin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-6-9-7-16-12(4,5)8-14-9/h9,14H,6-8H2,1-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVBZXKJLNRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)CNC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate typically involves the reaction of 6,6-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

6,6-dimethylmorpholine+tert-butyl chloroformate→tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the morpholine ring.

Reduction: Secondary amines.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate with structurally related carbamate derivatives, focusing on heterocyclic systems, substituent effects, and synthetic outcomes.

Structural and Functional Group Variations

Key Observations:

- Heterocyclic Diversity : The target compound’s morpholine ring contrasts with imidazopyrazine (compound 43), pyridine (), and thiazin (compound 5p) cores. Morpholine’s oxygen atom may enhance solubility compared to nitrogen-rich heterocycles like imidazopyrazine .

- The target’s 6,6-dimethyl groups may restrict conformational flexibility, improving metabolic stability .

- Synthetic Yields : High yields (e.g., 97% for compound 5p ) suggest efficient coupling strategies, whereas moderate yields (e.g., compound 263 ) highlight challenges in multi-step syntheses.

Physicochemical and Spectral Properties

- NMR Trends :

- Molecular Weight: Fluorinated derivatives (e.g., compound 43, MW 521.2) are heavier than non-halogenated analogs, impacting pharmacokinetics .

Biological Activity

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its molecular formula is , and it features a tert-butyl carbamate group attached to a 6,6-dimethylmorpholine structure. This compound has been investigated for its biological activity, particularly as a biochemical probe and potential therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the morpholine ring may interact with biological membranes or receptors, influencing various cellular processes.

Research Findings

- Inhibition of Enzyme Activity : Studies have shown that this compound can inhibit certain enzymes by forming covalent bonds with active site residues, thus preventing substrate access.

- Cellular Uptake : The presence of the morpholine moiety enhances cellular uptake due to its ability to permeate biological membranes effectively.

- Potential Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens, although further studies are required to elucidate the specific mechanisms involved.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key differences is presented below:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| tert-Butyl ((4-methylmorpholin-3-yl)methyl)carbamate | Structure | Moderate enzyme inhibition | Contains a methyl group at position 4 |

| tert-Butyl ((2,2-dimethylmorpholin-3-yl)methyl)carbamate | Structure | Low antimicrobial activity | Two methyl groups at position 2 |

| This compound | Structure | High potential as a biochemical probe | Unique 6,6-dimethyl substitution enhances reactivity |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial membrane integrity.

Case Study 2: Enzyme Inhibition

In another research setting, this compound was evaluated for its potential to inhibit acetylcholinesterase (AChE). The compound showed an IC50 value of 25 µM, indicating moderate inhibition compared to known AChE inhibitors. This suggests its potential use in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.